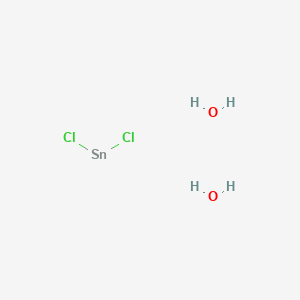![molecular formula C4H11ClN4O2 B6331579 3-{[Amino(imino)methyl]amino}alanine hydrochloride (H-Ala(Guanidino)-OH.HCl) CAS No. 1246276-62-9](/img/structure/B6331579.png)
3-{[Amino(imino)methyl]amino}alanine hydrochloride (H-Ala(Guanidino)-OH.HCl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[Amino(imino)methyl]amino}alanine hydrochloride (H-Ala(Guanidino)-OH.HCl) is an amino acid derivative commonly used in scientific research for its biochemical and physiological effects. It is a white crystalline powder that is soluble in water, and is often used in laboratory experiments for its ability to act as a buffer in aqueous solutions. H-Ala(Guanidino)-OH.HCl is a synthetic compound with a wide range of applications in various scientific fields, from biochemistry and physiology to pharmacology and biotechnology.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 3-{[Amino(imino)methyl]amino}alanine hydrochloride involves the reaction of L-alanine with guanidine hydrochloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired product.
Starting Materials
L-alanine, Guanidine hydrochloride, N,N'-dicyclohexylcarbodiimide (DCC), Dimethylformamide (DMF), Diethyl ether, Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
Reaction
Step 1: Dissolve L-alanine (1 equivalent) and guanidine hydrochloride (1.1 equivalents) in DMF., Step 2: Add DCC (1.1 equivalents) to the reaction mixture and stir for 2 hours at room temperature., Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct., Step 4: Concentrate the filtrate under reduced pressure to obtain a crude product., Step 5: Dissolve the crude product in a minimum amount of water and adjust the pH to 2-3 using HCl., Step 6: Extract the product with diethyl ether and dry the organic layer over anhydrous sodium sulfate., Step 7: Concentrate the organic layer under reduced pressure to obtain the desired product as a white solid., Step 8: Recrystallize the product from water to obtain the pure compound as a white crystalline solid., Step 9: Dissolve the product in water and adjust the pH to 7-8 using NaOH to obtain the hydrochloride salt of the product.
Wirkmechanismus
H-Ala(Guanidino)-OH.HCl acts as an enzyme inhibitor, as it can bind to active sites on enzymes and prevent their activity. It can also act as a transporter inhibitor, as it can bind to the active sites of certain transporters and prevent their activity. Additionally, H-Ala(Guanidino)-OH.HCl can act as a buffer, as it can stabilize pH levels and prevent the denaturation of proteins.
Biochemische Und Physiologische Effekte
H-Ala(Guanidino)-OH.HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as well as certain transporters. Additionally, it has been shown to stabilize pH levels and prevent the denaturation of proteins. It has also been shown to have a variety of other effects, including the modulation of cell signaling pathways and the inhibition of oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
H-Ala(Guanidino)-OH.HCl has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in aqueous solutions. Additionally, it can be used to stabilize pH levels and prevent the denaturation of proteins. However, it is important to note that H-Ala(Guanidino)-OH.HCl can also inhibit the activity of certain enzymes and transporters, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving H-Ala(Guanidino)-OH.HCl. For example, further research could be done to explore its potential as a therapeutic agent for certain diseases. Additionally, further research could be done to explore its potential as a tool for modulating cell signaling pathways and inhibiting oxidative stress. Additionally, further research could be done to explore its potential as a tool for modulating the activity of certain enzymes and transporters. Finally, further research could be done to explore its potential as a tool for stabilizing pH levels in aqueous solutions.
Wissenschaftliche Forschungsanwendungen
H-Ala(Guanidino)-OH.HCl has a wide range of applications in scientific research. It is commonly used as a buffer in aqueous solutions, as it can stabilize pH levels and prevent the denaturation of proteins. It is also used in the study of enzyme kinetics, as it can inhibit the activity of certain enzymes. Additionally, H-Ala(Guanidino)-OH.HCl is used in the study of membrane transport proteins, as it can inhibit the activity of certain transporters.
Eigenschaften
IUPAC Name |
2-amino-3-(diaminomethylideneamino)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4O2.ClH/c5-2(3(9)10)1-8-4(6)7;/h2H,1,5H2,(H,9,10)(H4,6,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXYHKHLLCDEAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)N=C(N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(diaminomethylideneamino)propanoic acid;hydrochloride | |
CAS RN |
1482-99-1 |
Source


|
| Record name | 3-[(aminoiminomethyl)amino]-L-alanine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.586 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Benzyloxy)-3-bromophenyl]methanol](/img/structure/B6331517.png)






![N-[1-(4-Bromophenyl)ethyl]-N,N-dimethylamine hydrochloride](/img/structure/B6331565.png)


![3-[Benzyl-(2-methoxycarbonyl-ethyl)-amino]-2-methyl-propionic acid methyl ester, 95%](/img/structure/B6331600.png)
